1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-15-9-5-4-7-11-12-8(6-10-2)14(7)13-9/h4-5,10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXRDCHAIKQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
Similar compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects. These effects suggest that the compound may induce a variety of molecular and cellular changes, depending on the specific targets and pathways it affects.
Biochemical Analysis
Biochemical Properties
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation. The interaction with c-Met kinase occurs through binding to the active site, leading to inhibition of its activity. Additionally, this compound has been found to interact with phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The inhibition of PDE enzymes by this compound results in altered levels of cyclic nucleotides, affecting various cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with c-Met kinase and PDE enzymes leads to changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to modulate gene expression by altering the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with PDE enzymes results in altered levels of cyclic nucleotides, affecting various cellular processes. The changes in cyclic nucleotide levels can influence the activity of protein kinases and other signaling molecules, leading to modulation of gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and metabolic processes. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit c-Met kinase and PDE enzymes, leading to beneficial effects on cell proliferation and apoptosis. High doses of the compound have been associated with toxic and adverse effects, including myocardial degeneration and increased cardiac output in rats. These findings suggest that careful consideration of dosage is essential when evaluating the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biochemical properties and cellular effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells. Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can affect its interactions with biomolecules, enzyme activity, and overall cellular effects.
Biological Activity
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is a complex organic compound that exhibits potential pharmacological activities due to its unique structural features. This article delves into the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound features a triazolo-pyridazine core, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:
This structure includes various functional groups that contribute to its biological interactions.
The primary mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified to target the Receptor Tyrosine Kinase c-Met, which plays a crucial role in cell signaling pathways associated with growth and survival.
Interaction with Biological Targets
The compound can inhibit enzyme activity by binding to the active site of target proteins. This inhibition disrupts various biochemical pathways, leading to potential therapeutic effects such as anti-cancer and anti-inflammatory activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of triazolo-pyridazine can inhibit tumor growth in various cancer models.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.
Comparative Analysis
A comparative analysis of related compounds reveals unique biological profiles. Below is a summary table highlighting the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide | Pyrrolidine ring | Anticancer | Enhanced solubility |
| 6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazine | Pyridine ring | Antimicrobial | Lacks chromene structure |
| 8-Hydroxyquinoline derivatives | Hydroxyquinoline core | Antibacterial | Different core but similar heterocyclic nature |
The uniqueness of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin) lies in its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework .
Case Studies
Several studies have investigated the pharmacological potential of triazolo-pyridazine derivatives:
- Antitumor Efficacy : In a study involving xenograft models in mice, compounds with triazolo-pyridazine cores exhibited significant tumor suppression at low doses. The results suggest that these compounds may improve unbound drug exposure and enhance therapeutic efficacy .
- Inflammation Reduction : Another study evaluated the anti-inflammatory properties through in vitro assays demonstrating a reduction in inflammatory markers upon treatment with the compound. This highlights its potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity. Key comparisons are summarized below:
Structural and Functional Group Comparisons
Key Research Findings
Substituent Impact : Ethoxy and methoxy groups enhance solubility compared to hydrophobic phenyl substituents, while N-methylation reduces metabolic degradation .
Biological Potential: Triazolopyridazines with extended side chains (e.g., propanamide) show promise in targeting enzymes or receptors, though cytotoxicity remains a concern .
Safety : All compounds require strict handling; halogenated variants (e.g., 6-chloro derivatives) pose higher environmental risks .
Preparation Methods
Key Intermediates and Cyclization
A common approach begins with 2,3-dichloropyridazine or related dichloropyrazine derivatives as starting materials. Nucleophilic substitution with hydrazine hydrate introduces hydrazine functionality, which upon cyclization with triethoxy methane or triethyl orthoacetate forms the triazolopyridazine core.
This stepwise approach is supported by analogous methods used in the synthesis of related triazolopyrazine derivatives, which share similar heterocyclic frameworks.
Attachment of the N-methylmethanamine Side Chain
The N-methylmethanamine group is introduced at the 3-position of the triazolopyridazine ring through nucleophilic substitution or amidation reactions. This may involve:
- Reaction of the 3-chloro or 3-halogenated triazolopyridazine intermediate with N-methylmethanamine under controlled conditions.
- Use of coupling agents or catalysts to facilitate the formation of the C-N bond.
Representative Synthetic Route (Based on Related Triazolopyrazine Compounds)
Although direct literature specifically detailing the synthesis of 1-(6-ethoxy-triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is limited, closely related compounds have been synthesized using the following general scheme, adapted from research ontriazolo[4,3-a]pyrazine derivatives:
| Step | Intermediate | Reagents/Conditions | Outcome |
|---|---|---|---|
| A | 2,3-Dichloropyrazine | Hydrazine hydrate, EtOH, reflux (85°C) | Hydrazinyl intermediate |
| B | Hydrazinyl intermediate | Triethoxy methane, reflux (80°C) | Cyclized triazolopyridazine core |
| C | Cyclized core | Ethoxide ion (e.g., sodium ethoxide), reflux | Introduction of ethoxy substituent at 6-position |
| D | 6-Ethoxy-triazolopyridazine | N-methylmethanamine, base or catalyst, room temp or mild heating | Substitution at 3-position with N-methylmethanamine |
Analytical Data and Reaction Monitoring
- Melting points of intermediates and final compounds are typically measured to confirm purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) is employed to confirm the structure and substitution pattern.
- Mass Spectrometry (MS) , especially Electrospray Ionization (ESI), confirms molecular weight.
- Thin-Layer Chromatography (TLC) is used to monitor reaction progress.
Research Findings on Preparation Efficiency and Yields
- The cyclization step to form the triazolopyridazine core generally proceeds with good yields (typically 70–85%).
- Introduction of the ethoxy group via nucleophilic substitution is efficient under reflux conditions with alkoxide ions.
- The final amination step to attach the N-methylmethanamine moiety requires careful control of reaction time and temperature to maximize yield and minimize side reactions.
- Purification is often achieved by recrystallization or chromatography.
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosol formation is possible .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Ensure local exhaust ventilation systems are functional .
- Emergency Procedures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes. Use activated charcoal for accidental ingestion after medical consultation .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Key Steps : Start with ethyl N-benzoyl-α-heteroaryl-glycinates for annulation of the triazole ring onto pyridazine derivatives (e.g., via cycloaddition or hydrazine condensation) .
- Reaction Conditions : Use NaH in DMF for etherification of hydroxy intermediates . Monitor reaction progress via TLC or HPLC.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at position 6, methylamine at position 3). Compare with triazolopyridazine reference spectra .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₄N₅O) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize kinases like c-Met or VEGFR-2, given structural similarities to SGX-523 (a triazolopyridazine-based c-Met inhibitor) .
- Assay Design : Use ATP-competitive binding assays (e.g., Z’-LYTE® kinase activity assays) with IC₅₀ determination. Include positive controls (e.g., cabozantinib for c-Met) .
- Modifications : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy, methylamine → ethylamine) to assess impact on potency .
Q. What computational strategies can predict the synthetic feasibility of novel triazolopyridazine derivatives?
- Methodological Answer :
- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify precursors (e.g., 6-chloro-triazolopyridazine intermediates) and feasible routes .
- Machine Learning : Apply models trained on BKMS_METABOLIC or Reaxys_BIOCATALYSIS datasets to predict reaction yields .
- DFT Calculations : Optimize transition states for key steps (e.g., cycloaddition) to guide experimental conditions .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays in multiple cell lines (e.g., HepG2 for cytotoxicity, HEK293 for kinase profiling) .
- Data Normalization : Use standardized metrics (e.g., % inhibition at 10 µM) and account for batch effects (e.g., serum lot variations) .
- Meta-Analysis : Compare with structurally related compounds (e.g., [1,2,4]triazolo[4,3-b]pyridazines in ) to identify trends .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling of this compound?
- Methodological Answer :
- Dosing : Administer via oral gavage (10 mg/kg in PEG-400) or intraperitoneal injection. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify using LC-MS/MS with deuterated internal standards. Monitor metabolites (e.g., demethylation products) .
- Tissue Distribution : Sacrifice animals at 24 hours; analyze brain, liver, and kidney homogenates for compound accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
